![molecular formula C19H19N3O3S2 B11008571 Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B11008571.png)
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate
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Overview
Description
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a bi-heterocyclic compound featuring two thiazole rings connected via a carboxamide linkage. The molecule is synthesized through a multi-step protocol starting from ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate (compound 1), a common building block for thiazole derivatives . Key steps include hydrazide formation (via hydrazine hydrate), followed by cyclization and substitution reactions to introduce the 5-benzyl-2-methyl-thiazole moiety. The ester group at the 4-position of the second thiazole ring enhances solubility and serves as a handle for further functionalization .
Preparation Methods
The synthesis of Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: The initial step involves the cyclization of appropriate precursors to form the thiazole ring.
Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of the second thiazole ring: The second thiazole ring is formed through a similar cyclization process as the first.
Coupling of the two thiazole rings: The two thiazole rings are coupled together using appropriate coupling agents and conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl acetate moiety.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques .
Chemical Reactions Analysis
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:
Substitution: The thiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde or benzoic acid .
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has shown promising results against various bacterial strains and fungi. For instance, research indicates that compounds with similar thiazole structures exhibit significant activity against both Gram-positive and Gram-negative bacteria as well as antifungal properties against pathogens like Aspergillus niger and Candida albicans .
Anticancer Potential
The compound's anticancer properties are also noteworthy. Studies have demonstrated that thiazole derivatives can inhibit the proliferation of cancer cells. For example, derivatives similar to this compound have been evaluated for their effectiveness against breast cancer cell lines such as MCF7. These studies often utilize assays like the Sulforhodamine B assay to determine cytotoxicity and efficacy .
Acetylcholinesterase Inhibition
Another significant application is in the treatment of neurodegenerative diseases such as Alzheimer's disease. Compounds containing thiazole rings have been studied for their ability to inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine in the brain. This inhibition can potentially enhance cholinergic transmission and improve cognitive function in patients suffering from Alzheimer's disease .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. Thiazole derivatives are known to interact with enzymes, receptors, and DNA, leading to a range of biological effects . The compound may inhibit enzyme activity, disrupt cellular processes, or induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of ethyl thiazole acetates, which exhibit structural diversity in substituents on the thiazole rings. Below is a detailed comparison with similar compounds, focusing on structural features, synthesis routes, and physicochemical properties.
Substituent Variations on the Thiazole Ring
- Sulfonamide Derivatives: Ethyl (2-{[(4-nitrophenyl)sulfonyl]amino}-1,3-thiazol-4-yl)acetate (CAS 338794-40-4) replaces the benzyl-methyl-thiazole group with a 4-nitrobenzenesulfonamide moiety. Ethyl {2-[(phenylsulfonyl)amino]-1,3-thiazol-4-yl}acetate (CAS 62557-35-1) features a simpler phenylsulfonyl group, balancing lipophilicity and polarity .
Acyl Hydrazide Derivatives :
Halogenated Aryl Derivatives :
Functional Group Modifications
- Ester vs. Acid Derivatives: Hydrolysis of the ethyl ester group in the target compound would yield a carboxylic acid derivative, as seen in 4-(5-(benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid (compound 3 in ). Such modifications impact solubility and bioavailability .
- Methoxyimino Derivatives: (2Z)-Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate (Acta Cryst. E65, o1455) introduces a methoxyimino group at the α-position, which stabilizes the molecule against enzymatic degradation and is critical in cephalosporin synthesis .
Biological Activity
Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of two thiazole rings and a benzyl group, which may contribute to its biological activity. Its molecular formula is C15H16N2O4S, and it has been identified with the PubChem CID 23961154 . The structural features suggest potential interactions with biological targets, making it a candidate for further investigation.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Enzyme Inhibition : Thiazole derivatives are known to inhibit specific enzymes involved in disease pathways. For instance, they may act as inhibitors of proteases or other critical enzymes in cancer or infectious diseases .
- Antimicrobial Activity : Some studies have shown that thiazole derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. This is particularly relevant in the context of developing new antibiotics .
- Anticancer Properties : The compound may exhibit cytotoxic effects against cancer cell lines. Preliminary studies suggest that thiazole compounds can induce apoptosis in cancer cells through various pathways .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of thiazole derivatives:
- Antitubercular Activity : A related study explored substituted thiazoles as potential antitubercular agents. Compounds were synthesized and tested against Mycobacterium tuberculosis, showing promising IC50 values ranging from 1.35 to 2.18 μM for the most active compounds . This suggests that this compound may also have similar activity.
- Cytotoxicity Studies : In vitro studies on human embryonic kidney (HEK-293) cells indicated low cytotoxicity for several thiazole derivatives, suggesting a favorable safety profile for further development .
Comparative Analysis
Compound | Biological Activity | IC50 (μM) | Notes |
---|---|---|---|
This compound | Antimicrobial | TBD | Potential for further testing |
Compound 6e | Antitubercular | 40.32 | Significant activity against M. tuberculosis |
Compound 7e | Cytotoxicity | Nontoxic | Low cytotoxicity in HEK-293 cells |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing Ethyl (2-{[(5-benzyl-2-methyl-1,3-thiazol-4-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate?
- Methodology : The compound can be synthesized via a multi-step approach:
Thiazole ring formation : React benzothioamide derivatives with ethyl 4-bromo-3-oxobutanoate in absolute ethanol under reflux to form the 1,3-thiazol-4-yl-acetate core .
Acylation : Introduce the 5-benzyl-2-methyl substituent by reacting the intermediate with chloroacetyl chloride in the presence of triethylamine, followed by coupling with a benzylamine derivative .
- Validation : Confirm purity via microanalysis (≤0.4% deviation from theoretical values) and spectral consistency (e.g., 1H NMR, 13C NMR) .
Q. How can researchers characterize the structural integrity of this compound?
- Methodology :
- Spectroscopy : Use 1H/13C NMR to verify substituent positions and ester/amide linkages. IR spectroscopy can confirm carbonyl stretching (1680–1750 cm−1) .
- Elemental analysis : Ensure ≤0.4% deviation in C, H, N, S content .
- X-ray crystallography : For unambiguous confirmation, employ SHELX programs (e.g., SHELXL) to refine crystal structures, particularly if polymorphs or tautomers are suspected .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodology :
- Antimicrobial : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria and fungi (e.g., Candida albicans) .
- Enzyme inhibition : Test β3-adrenergic receptor activation via cAMP assays, inspired by structurally related β3 agonists like mirabegron .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Methodology :
- Solvent effects : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance nucleophilic acylation .
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) to accelerate thiazole ring closure .
- Temperature control : Monitor exothermic reactions (e.g., chloroacetyl chloride addition) to prevent side-product formation .
Q. What computational strategies resolve spectral contradictions (e.g., overlapping NMR signals)?
- Methodology :
- DFT calculations : Compare experimental 1H NMR shifts with Gaussian-optimized structures to assign ambiguous peaks .
- Docking studies : Use AutoDock Vina to model interactions with biological targets (e.g., β3-adrenergic receptors) and validate bioactive conformers .
Q. How can structure-activity relationships (SAR) guide derivative design for enhanced stability?
- Methodology :
- Metabolic profiling : Identify labile groups (e.g., ester bonds) via in vitro microsomal assays. Replace ethyl esters with tert-butyl esters to reduce hydrolysis .
- Bioisosteric replacement : Substitute the benzyl group with electron-deficient aryl rings to improve resistance to oxidative metabolism .
Q. What crystallographic challenges arise during structure determination, and how are they addressed?
- Methodology :
- Twinning : For twinned crystals, use SHELXL’s TWIN/BASF commands to refine overlapping lattices .
- Disorder modeling : Apply PART/SUMP restraints to resolve disordered solvent or substituent orientations .
Q. How do solvent and pH conditions affect the compound’s stability in biological assays?
- Methodology :
- Forced degradation : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H2O2) conditions. Monitor degradation via HPLC-MS to identify unstable moieties .
- Buffer optimization : Use phosphate-buffered saline (pH 7.4) with 0.1% BSA to mimic physiological conditions and prevent aggregation .
Q. Safety and Handling
Q. What precautions are required when handling intermediates like sulfonyl chlorides during synthesis?
- Methodology :
Properties
Molecular Formula |
C19H19N3O3S2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl 2-[2-[(5-benzyl-2-methyl-1,3-thiazole-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C19H19N3O3S2/c1-3-25-16(23)10-14-11-26-19(21-14)22-18(24)17-15(27-12(2)20-17)9-13-7-5-4-6-8-13/h4-8,11H,3,9-10H2,1-2H3,(H,21,22,24) |
InChI Key |
UBXDEJQPMBADMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)CC3=CC=CC=C3 |
Origin of Product |
United States |
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